Alachlor acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Alachlor is commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean . Due to its intensive and repeated use in agricultural fields, this herbicide was detected beyond the permissible limits in different soil and water resources worldwide . Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .

Molecular Structure Analysis

The molecular formula of Alachlor is C14H20ClNO2 and its molecular weight is 269.767 . The IUPAC name of Alachlor is 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .

Chemical Reactions Analysis

The photocatalytic degradation of alachlor was investigated using TiO2 under sunlight irradiation . The kinetics of photodegradation was found to follow a pseudo-first-order kinetic law . The degradation results into the formation of different types of metabolites following different metabolic pathways .

Physical And Chemical Properties Analysis

Alachlor is a cream-colored solid with an odorless smell . It has a density of 1.133 g/cm3, a melting point of 39.5 °C, and a boiling point of 404 °C . It is soluble in acetone, benzene, chloroform, ethanol, ethyl ether, ethyl acetate, and sparingly soluble in water .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Due to its harmful impacts on different biotic components of the environment including plants, animal, and human beings, understanding the fates of alachlor in the environment is a topic of interest for devising sustainable approaches to reduce its harmful impact . The distinctive role of different bacterial and fungal strains in the biotransformation of this herbicide in soil and aqueous media as well as the enzymes potentially involved in its biodegradation has also been highlighted .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Alachlor acetate can be achieved by acetylation of Alachlor with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Alachlor", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Alachlor is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Acetic anhydride is added to the solution.", "Step 3: A catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature or heated under reflux.", "Step 5: The reaction is monitored by TLC or HPLC until completion.", "Step 6: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.", "Step 7: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to obtain crude Alachlor acetate.", "Step 9: The crude product is purified by column chromatography or recrystallization to obtain pure Alachlor acetate." ] } | |

CAS-Nummer |

166407-15-4 |

Molekularformel |

C12H16ClNO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

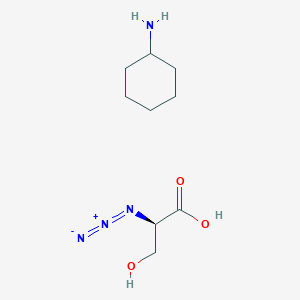

![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)

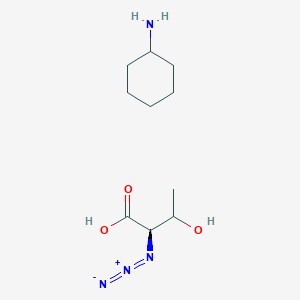

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)

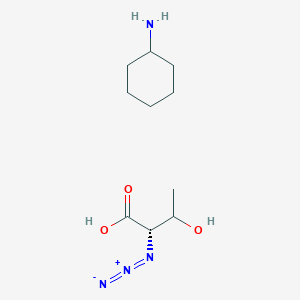

![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)